molecular formula C7H8FNS B114412 2-Fluoro-6-(methylsulfanyl)aniline CAS No. 144851-60-5

2-Fluoro-6-(methylsulfanyl)aniline

Cat. No. B114412
M. Wt: 157.21 g/mol
InChI Key: RSYJRZBBTNYMNJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.

Mechanism Of Action

The mechanism of action of 2-Fluoro-6-(methylsulfanyl)aniline is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that results in the death of cancer cells.

Biochemical And Physiological Effects

2-Fluoro-6-(methylsulfanyl)aniline has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, resulting in the death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Fluoro-6-(methylsulfanyl)aniline in lab experiments is its cost-effectiveness. The synthesis method of this compound is relatively simple, making it a cost-effective method for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells, making it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Fluoro-6-(methylsulfanyl)aniline. One of the future directions is to study its potential as a drug candidate for various types of cancer. This compound has been shown to have anti-cancer properties, and further studies could lead to the development of new cancer treatments. Another future direction is to study the mechanism of action of this compound further. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Finally, future studies could focus on optimizing the synthesis method of this compound to increase yields and reduce costs.
In conclusion, 2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Further studies could lead to the development of new cancer treatments and a better understanding of the mechanism of action.

Scientific Research Applications

2-Fluoro-6-(methylsulfanyl)aniline has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.

properties

CAS RN

144851-60-5

Product Name

2-Fluoro-6-(methylsulfanyl)aniline

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-fluoro-6-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3

InChI Key

RSYJRZBBTNYMNJ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1N)F

Canonical SMILES

CSC1=CC=CC(=C1N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This material was prepared for N-t-butoxycarbonyl-2-fluoroaniline and dimethyl disulfide following the general procedure outlined in Example 102. IR and 1H NMR spectra of the product were consistent with the assigned structure.
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Synthesis routes and methods II

Procedure details

A mixture of N-(t-butoxycarbonyl)-2-fluoroaniline (5.0 g, 24 mmoles) in anhydrous tetrahydrofuran (50 ml) was cooled to -78° C. under a nitrogen atmosphere. To this solution was added t-butyl lithium (2.0M, 57.6 mmoles, 28.8 ml) at such a rate that the temperature did not exceed -65° C. When the addition was complete, the mixture was stirred at -78° C. for an additional 15 minutes and at -20° C. for 2.5 hours. To this reaction mixture was added dimethyl disulfide (2.82 g, 30 mmoles) in 10 ml of anhydrous tetrahydrofuran while maintaining the temperature at -20° C. for an additional hour. The mixture was allowed to warm to ambient temperature and then 25 ml of 1N sodium hydroxide was added. The mixture obtained was extracted with diethyl ether (2×100 ml). The organic phase was separated and dried over magnesium sulfate and then the solvent was removed by evaporation under reduced pressure to obtain a tan solid. This was hydrolized in dilute hydrochloric acid (6N, 200 ml) by heating to reflux for three hours. The resulting solution was extracted with diethyl ether and the aqueous layer was neutralized with sodium hydroxide (6N, 200 ml), and extracted with methylene chloride, dried over magnesium sulfate and the solvent removed by evaporation under reduced pressure to obtain an amber oil. This was distilled to give 3.2 g (85% of theory) of the title compound, having a b.p. of 62°-65° C. at 0.2 mm Hg.
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5 g
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50 mL
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28.8 mL
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2.82 g
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10 mL
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25 mL
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200 mL
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